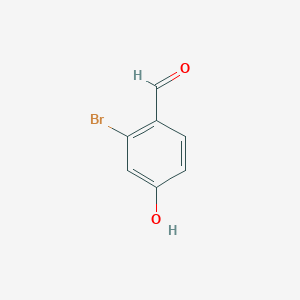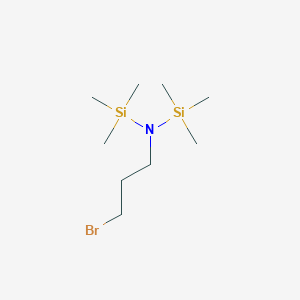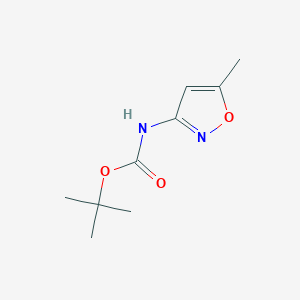
2-Bromo-4-hydroxybenzaldehyde
Vue d'ensemble
Description
2-Bromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . It is also an organic intermediate that can be prepared from 3-bromophenol .
Synthesis Analysis
The synthesis of 4-Hydroxybenzaldehyde, a compound structurally similar to 2-Bromo-4-hydroxybenzaldehyde, involves the reaction of phenol with chloroform, which gives isomeric hydroxybenzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde . A similar process might be used for the synthesis of 2-Bromo-4-hydroxybenzaldehyde.Molecular Structure Analysis
The molecular structure of 2-Bromo-4-hydroxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl group . The compound has a molecular weight of 201.02 g/mol .Physical And Chemical Properties Analysis
2-Bromo-4-hydroxybenzaldehyde is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 292.4±20.0 °C at 760 mmHg, and a flash point of 130.6±21.8 °C . It also has a molar refractivity of 42.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 115.7±3.0 cm3 .Applications De Recherche Scientifique
Synthesis of PDE4 Inhibitors
2-Bromo-4-hydroxybenzaldehyde: is utilized in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors . These inhibitors play a significant role in treating inflammatory diseases such as asthma, COPD, and psoriasis by controlling the degradation of cAMP, an important molecule for signaling within cells.
BCL-XL Inhibitors
This compound is also a key reactant in the creation of BCL-XL inhibitors . BCL-XL is a protein that prevents apoptosis, and its inhibition is a promising strategy for cancer therapy, particularly in targeting cancer cells’ resistance to programmed cell death.
Cancer Cell Growth Inhibitors
Researchers use 2-Bromo-4-hydroxybenzaldehyde in the development of compounds that inhibit cancer cell growth . By interfering with specific pathways or proteins essential for tumor growth, these inhibitors can be potent tools in oncology.
Pharmaceutical Agent Preparation
The compound serves as a reactant in the preparation of various pharmaceutical agents . Its reactivity due to the bromine and hydroxy groups makes it a versatile building block in organic synthesis, leading to a wide range of medicinal compounds.
Organic Synthesis Intermediate
In organic chemistry, 2-Bromo-4-hydroxybenzaldehyde is an intermediate for synthesizing more complex molecules . Its structure allows for various chemical reactions, including bromination, oxidation, and aldol condensation, making it a valuable compound in synthetic organic chemistry.
Material Science Applications
The bromine atom in 2-Bromo-4-hydroxybenzaldehyde can be used to introduce bromine into other molecules, which is useful in material science for creating flame retardants and certain types of polymers .
Analytical Chemistry
Due to its distinct chemical properties, 2-Bromo-4-hydroxybenzaldehyde can be used as a standard or reagent in analytical chemistry to identify or quantify other substances through techniques like spectroscopy or chromatography .
Chemical Education
Lastly, this compound is often used in educational settings to demonstrate various chemical reactions and principles due to its reactivity and the visual changes it can undergo during reactions .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is an organic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is synthesized from 3-bromophenol , and it has been reported to be used in the preparation of a dual-channel rhodamine-like fluorescent probe for detecting mercury and iron ions . This suggests that it may interact with its targets through the formation of complex structures, possibly involving the exchange of electrons or the formation of covalent bonds.
Biochemical Pathways
Given its use in the synthesis of a fluorescent probe , it may be involved in pathways related to fluorescence and the detection of specific ions.
Result of Action
Its use in the synthesis of a fluorescent probe suggests that it may have the ability to bind to specific ions and induce fluorescence , which could be used to visualize these ions at the molecular or cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its synthesis involves the use of sodium hydroxide and is carried out at controlled temperatures , indicating that these factors are crucial for its proper functioning.
Propriétés
IUPAC Name |
2-bromo-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOCCOUCDGNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454650 | |
| Record name | 2-Bromo-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22532-60-1 | |
| Record name | 2-Bromo-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2-bromo-4-hydroxybenzaldehyde as described in the research paper?
A1: The research paper highlights that the Reimer-Tiemann reaction of m-bromophenol yields four distinct products, contrary to previous reports. [] One of these products is 2-bromo-4-hydroxybenzaldehyde. This finding is significant because it demonstrates a more complex outcome than initially understood for this specific Reimer-Tiemann reaction. Identifying and characterizing all four products contributes valuable insights into the reaction mechanism and potential applications of the synthesized compounds, including 2-bromo-4-hydroxybenzaldehyde.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





dimethyl-](/img/structure/B1278846.png)








